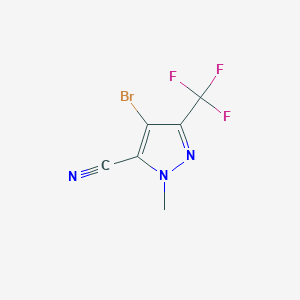4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
CAS No.: 1542913-60-9
Cat. No.: VC4940989
Molecular Formula: C6H3BrF3N3
Molecular Weight: 254.01
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1542913-60-9 |
|---|---|
| Molecular Formula | C6H3BrF3N3 |
| Molecular Weight | 254.01 |
| IUPAC Name | 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 |
| Standard InChI Key | XIJBHHPLTQKRLX-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)Br)C#N |
Introduction
Structural Characteristics and Electronic Configuration
Molecular Architecture
The compound’s pyrazole core adopts a planar configuration, with substituents arranged to optimize electronic and steric interactions. Key features include:
-
Bromine (4-position): Introduces halogen-bonding capabilities and modulates electron density.
-
Trifluoromethyl (5-position): Enhances lipophilicity and metabolic stability through strong electron-withdrawing effects.
-
Cyano (3-position): Participates in dipole-dipole interactions and serves as a handle for further derivatization.
-
Methyl (2-position): Provides steric shielding, influencing reaction pathways and crystal packing .
Table 1: Comparative Structural Features of Pyrazole Derivatives
The methyl group at the 2-position distinguishes this compound from analogs like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole , introducing steric hindrance that alters reactivity in cross-coupling reactions.
Synthetic Methodologies and Reaction Optimization
Silver-Catalyzed Cycloaddition Strategies
A breakthrough in synthesizing trifluoromethyl- and cyano-functionalized pyrazoles involves silver-catalyzed [3 + 2] cycloadditions between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) . For 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, this method can be adapted by employing brominated dicyanoalkene precursors.
General Procedure (Adapted from ):
-
Reagent Setup: Combine 1,1-dicyanoalkene (1.0 equiv), CF₃CHN₂ (5.0 equiv), Ag₂O (0.05 equiv), and TMEDA (0.6 equiv) in THF.
-
Cycloaddition: Stir at room temperature for 12 hours, facilitating the formation of a pyrazoline intermediate.
-
Aromatization: Treat with aqueous NH₄Cl to eliminate cyanide byproducts, followed by column chromatography purification.
Key Optimization Insights:
-
Catalyst Loading: Reducing Ag₂O to 5 mol% maintains high yields (82–89%) while minimizing costs .
-
Regioselectivity: The electron-deficient carbon of dicyanoalkenes preferentially reacts with CF₃CHN₂, ensuring the trifluoromethyl group occupies the 5-position .
Table 2: Impact of Reaction Conditions on Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ag₂O (5) | 25 | 85 |
| 2 | AgOAc (5) | 25 | 78 |
| 3 | None | 25 | <10 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano and trifluoromethyl groups.
-
Thermal Stability: Decomposes above 200°C, with the trifluoromethyl group reducing melting points compared to non-fluorinated analogs .
Spectral Signatures
-
IR Spectroscopy: Sharp C≡N stretch at 2,204 cm⁻¹ and C-F vibrations at 1,150–1,250 cm⁻¹ .
-
¹⁹F NMR: A singlet at -60.2 ppm confirms the trifluoromethyl group .
-
¹H NMR: Methyl protons resonate as a singlet at 2.45 ppm, while pyrazole ring protons appear as doublets between 7.2–7.8 ppm .
Reactivity and Functional Group Transformations
Halogen Exchange Reactions
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the 4-position:
Case Study: Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced COX-2 inhibition (IC₅₀ = 0.12 µM) .
Cyano Group Functionalization
The cyano group undergoes:
-
Hydrolysis: To carboxylic acids under acidic conditions.
-
Reduction: To amines using LiAlH₄.
Biological and Industrial Applications
Pharmaceutical Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume